REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](Cl)=[O:8].C[Si]([C:14]([Si](C)(C)C)([C:18]([O-:20])=[O:19])[C:15]([O-:17])=[O:16])(C)C.CCN([CH2:30][CH3:31])CC.[Li+].[Br-].OS(O)(=O)=O.[CH3:39]C#N>C(OC(C)=C)(=O)C>[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](=[O:8])[CH2:14][C:15]([OH:17])=[O:16].[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]1[O:8][C:30]([CH3:31])([CH3:39])[O:20][C:18](=[O:19])[CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
7.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(SC=C1)C(=O)Cl
|
Name
|
bis(trimethylsilyl)malonate
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C(C(=O)[O-])(C(=O)[O-])[Si](C)(C)C
|
Name
|
|
Quantity
|
12.65 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(=C)C
|
Name
|
crude material
|
Quantity
|
5.69 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(SC=C1)C(CC(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(SC=C1)C1=CC(OC(O1)(C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |